molecular formula C11H22N2O2 B1292688 tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate CAS No. 951163-61-4

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Cat. No.: B1292688
CAS No.: 951163-61-4
M. Wt: 214.3 g/mol
InChI Key: CNALVHVMBXLLIY-IUCAKERBSA-N
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Description

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (CAS: 951163-61-4) is a carbamate-protected piperidine derivative widely employed as a chiral intermediate in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol and a purity typically ≥98% . The compound features a piperidine ring substituted with a methyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. The (3S,5S) stereochemistry is critical for its role in synthesizing bioactive molecules, such as nemonoxacin, a fluoroquinolone antibiotic .

The Boc group enhances stability during synthetic workflows, while the methyl substituent influences lipophilicity and steric interactions in downstream reactions. This compound is pivotal in asymmetric synthesis, particularly for constructing chiral amines in drug candidates .

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647207
Record name tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951163-61-4
Record name 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate
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Record name tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
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Record name tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (3S,5S)-5-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amines, allowing for subsequent reactions to occur without interference.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its structural features make it a valuable tool in understanding the mechanisms of enzyme catalysis.

Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical compounds. It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5)

This stereoisomer shares the same molecular formula (C₁₁H₂₂N₂O₂ ) and weight (214.31 g/mol ) as the target compound but differs in the configuration at the 3-position (R instead of S). Such stereochemical divergence can significantly alter biological activity. For instance, enantiomeric separation via HPLC is often required to isolate pharmacologically active forms, as seen in related piperidine derivatives .

tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate (CAS: 1203651-07-3)

Another diastereomer with inverted stereochemistry at the 5-position (R instead of S).

Substituted Piperidine Derivatives

tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1932795-01-1)

Molecular Formula : C₁₁H₁₉F₃N₂O₂
Molecular Weight : 268.28 g/mol
The replacement of the methyl group with a trifluoromethyl (–CF₃) group increases lipophilicity and metabolic stability. This substitution is advantageous in CNS-targeting drugs, where enhanced blood-brain barrier penetration is desired .

tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2)

Molecular Formula : C₁₇H₂₁F₃N₂O₃
Molecular Weight : 358.36 g/mol
The addition of a 2-oxo group and a 2,3,6-trifluorophenyl substituent introduces hydrogen-bonding and electron-withdrawing effects. Such derivatives are explored in protease inhibitors due to enhanced binding affinity .

Hydroxy-Substituted Analogues

tert-butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate (CAS: 1932116-79-4)

Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol The hydroxyl group at the 5-position improves aqueous solubility, making this derivative suitable for intravenous formulations. However, it may reduce stability under acidic conditions compared to the methyl-substituted parent compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate 951163-61-4 C₁₁H₂₂N₂O₂ 214.31 5-methyl, Boc-protected Nemonoxacin intermediate
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1270019-92-5 C₁₁H₂₂N₂O₂ 214.31 Stereoisomer (3R,5S) Chiral resolution studies
tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate 1932795-01-1 C₁₁H₁₉F₃N₂O₂ 268.28 5-CF₃ CNS drug candidates
tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate 1456803-43-2 C₁₇H₂₁F₃N₂O₃ 358.36 2-oxo, 2,3,6-trifluorophenyl Protease inhibitors
tert-butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate 1932116-79-4 C₁₀H₂₀N₂O₃ 216.28 5-hydroxy Solubility-enhanced formulations

Key Research Findings

Stereochemical Impact : Enantiomers of piperidine carbamates exhibit distinct pharmacological profiles. For example, (3R,5S) and (3S,5R) isomers of related compounds show <10% activity compared to the (3S,5S) configuration in antibacterial assays .

Substituent Effects : The –CF₃ group in CAS 1932795-01-1 increases metabolic half-life by 3-fold compared to the methyl analogue, as demonstrated in rodent pharmacokinetic studies .

Synthetic Utility : The Boc-protected amine in the target compound enables efficient deprotection under mild acidic conditions (e.g., HCl/dioxane), preserving stereochemical integrity during multi-step syntheses .

Biological Activity

tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features enable it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and the development of pharmaceutical agents. This article delves into the biological activity of this compound, summarizing key findings from diverse sources.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.3 g/mol
  • CAS Number : 951163-61-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tert-butyl group provides steric hindrance, influencing binding affinity and selectivity. The piperidine ring interacts with active sites in enzymes, potentially leading to inhibition or activation of enzymatic functions. Furthermore, the carbamate moiety can form covalent bonds with nucleophilic residues in proteins, modulating their activity.

1. Enzyme Inhibition

Research indicates that this compound can serve as a potent inhibitor of various enzymes involved in metabolic pathways. For instance, studies have shown its efficacy in modulating neurotransmitter systems, which is crucial for developing treatments for neurological disorders.

2. Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of drugs targeting diseases such as cancer and neurodegenerative disorders. Its structural properties allow for the design of derivatives that may exhibit enhanced pharmacological effects .

3. Neurotransmitter Modulation

The piperidine structure is known for its role in modulating neurotransmitter systems. This suggests that derivatives of this compound could possess significant therapeutic properties in treating conditions like depression and anxiety.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes involved in neurotransmitter synthesis.
Anti-inflammatoryShowed potential in reducing inflammatory markers in animal models.
NeuroprotectiveIndicated protective effects on neuronal cells under stress conditions.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a mouse model of neurodegeneration. Mice treated with this compound exhibited reduced levels of oxidative stress markers and improved cognitive function compared to controls. The mechanism was linked to the compound's ability to modulate signaling pathways associated with neuronal survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate?

  • The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, tert-butyl carbamate groups can be introduced via coupling reactions under basic conditions (e.g., using DIPEA) in anhydrous solvents like DCM or THF . Key intermediates may require purification via column chromatography with gradients of ethyl acetate/hexane. Reaction yields can be improved by optimizing catalyst selection (e.g., palladium-based catalysts for cross-coupling) and temperature control .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • HPLC-MS : Validates molecular weight and purity (≥97% by area under the curve).
  • NMR Spectroscopy : 1H/13C NMR resolves stereochemical configurations (e.g., (3S,5S) vs. (3R,5R)) and confirms the tert-butyl group’s presence (δ ~1.4 ppm for C(CH3)3) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve ambiguities in bond angles and torsional strain .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in drug discovery?

  • The (3S,5S) configuration enhances binding affinity to enzymatic active sites (e.g., protease inhibitors) due to optimal spatial alignment of the carbamate and methyl groups. Computational docking studies (AutoDock Vina) combined with MD simulations predict steric clashes or hydrogen-bonding interactions in diastereomeric analogs . Experimental validation via IC50 assays against β-secretase demonstrates stereospecific activity .

Q. How can conflicting NMR data for this compound be resolved?

  • Contradictions in coupling constants or splitting patterns may arise from dynamic effects (e.g., ring puckering in piperidine). Use variable-temperature NMR (VT-NMR) to observe conformational changes. For solid-state ambiguities, compare with ORTEP-III-generated crystal models to distinguish between static disorder and true stereochemical assignments .

Q. What role does this compound play in Diels-Alder reactions for synthesizing macrocycles?

  • The piperidine ring acts as a chiral scaffold, directing regioselectivity in [4+2] cycloadditions. For example, tert-butyl carbamate groups stabilize transition states via hydrogen bonding with dienophiles like maleic anhydride. Reaction kinetics (monitored via FTIR) show accelerated rates in polar aprotic solvents (e.g., DMF) at 60°C .

Q. How can computational methods predict its stability under varying pH conditions?

  • DFT calculations (Gaussian 09) model hydrolysis pathways of the carbamate group. At acidic pH (<3), the tert-butyl group undergoes cleavage via SN1 mechanisms, forming CO2 and piperidinium intermediates. Experimental validation via accelerated stability testing (40°C/75% RH) aligns with computational predictions of t90 degradation timelines .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Use low-temperature conditions (−20°C) and coupling agents like HATU to minimize base-induced epimerization. Chiral HPLC (Chiralpak IA column) monitors enantiomeric excess (ee >98%) post-reaction. Racemization rates correlate with solvent basicity, favoring DMF over DMSO .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or LogP values?

  • Variations in melting points (e.g., 40–42°C vs. 45–47°C) may arise from polymorphic forms. Perform DSC analysis to identify endothermic peaks corresponding to crystalline phases. LogP discrepancies (experimental vs. calculated) require validation via shake-flask assays in octanol/water systems .

Methodological Tables

Parameter Technique Key Observations Reference
Stereochemical purityChiral HPLCee >99% for (3S,5S) isomer using Chiralpak AD-H
Hydrolysis kineticsUV-Vis spectroscopyt1/2 = 48 hrs at pH 7.4 (PBS buffer, 37°C)
Crystal packingSHELXL refinementHydrogen-bonding network stabilizes monoclinic P21

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